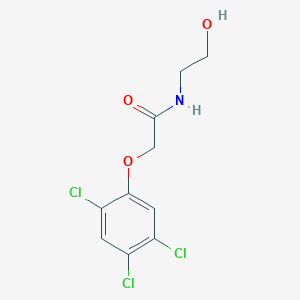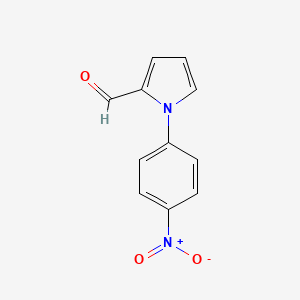
1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde
Descripción general
Descripción
“1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde” is likely a chemical compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached . The exact properties and characteristics of this specific compound would need to be determined experimentally or through detailed computational analysis.
Synthesis Analysis
While the exact synthesis of “1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde” is not available, similar compounds are often synthesized through reactions involving nitrophenyl groups and pyrrole derivatives . The exact method would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of “1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde” would likely involve a pyrrole ring attached to a nitrophenyl group. The exact structure and conformation would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde” would depend on the specific conditions and reactants present. Nitrophenyl groups can undergo various reactions, including reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde” would need to be determined experimentally. Factors such as solubility, melting point, boiling point, and reactivity would depend on the exact structure of the compound .Aplicaciones Científicas De Investigación
Organic Synthesis
1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde is a versatile intermediate in organic synthesis. It can be utilized in the preparation of various heterocyclic compounds due to its reactive aldehyde group. For instance, it can undergo Schiff base formation, which is a precursor to many synthetic transformations . Additionally, its nitro group can be reduced to an amine, offering a pathway to synthesize amino-pyrrole derivatives, which are valuable in medicinal chemistry .
Pharmaceuticals
In pharmaceutical research, this compound’s derivatives show promise as potential therapeutic agents. The nitro group can be modified to create compounds with anti-inflammatory and analgesic properties. Moreover, the pyrrole ring is a common motif in drugs that target the central nervous system, making it a significant compound for the development of new neuroactive drugs .
Agrochemicals
The pyrrole moiety is found in many natural products with bioactive properties. As such, 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde could serve as a starting material for the synthesis of agrochemicals like herbicides and insecticides. Its structural modification could lead to the development of new compounds with enhanced activity and selectivity .
Material Science
This compound can contribute to material science by being part of the synthesis of organic semiconductors. Pyrrole-based polymers are known for their electrical conductivity and stability, making them suitable for applications in electronic devices .
Analytical Chemistry
In analytical chemistry, derivatives of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde can be used as chromogenic substrates for enzyme assays. The nitrophenyl group, in particular, is a common moiety in substrates for enzymes like phosphatases, where the enzymatic activity can be monitored by the change in absorbance upon release of the nitrophenol moiety .
Biochemistry
The biochemical applications of this compound include its use as a precursor for the synthesis of biomolecules. The aldehyde group can be used to link sugars or peptides, creating glycoconjugates or peptidomimetics, which are useful in studying biological processes and as potential drugs .
Environmental Science
Environmental science can benefit from the use of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde in the development of environmental sensors. Its structural analogs can be designed to detect pollutants or toxins in the environment, aiding in environmental monitoring and cleanup efforts .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Biochemical Pathways
Similar compounds, such as 2-chloro-4-nitrophenol, have been shown to be degraded via the 1,2,4-benzenetriol pathway in certain bacterial strains . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers .
Pharmacokinetics
Similar compounds, such as apixaban, have been reported to have linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .
Result of Action
Similar compounds have been shown to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde. For instance, the catalytic reduction of 4-nitrophenol, a compound with a similar nitrophenyl group, has been shown to be affected by various parameters, including the presence of alcohols in the reaction mixture . The addition of methanol, ethanol, or isopropanol to the reaction mixture leads to a dramatic decrease in the reaction rate .
Safety and Hazards
Direcciones Futuras
The future directions for research on “1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde” would depend on the specific applications and properties of the compound. Potential areas of interest could include the development of new synthetic methods, the study of the compound’s reactivity, or the exploration of its potential uses in various fields .
Propiedades
IUPAC Name |
1-(4-nitrophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-8-11-2-1-7-12(11)9-3-5-10(6-4-9)13(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWFRXCIWBFGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340457 | |
| Record name | 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
30186-41-5 | |
| Record name | 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



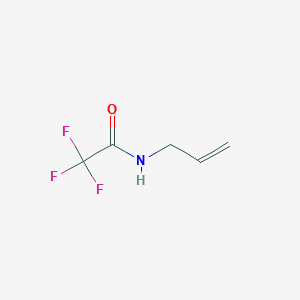
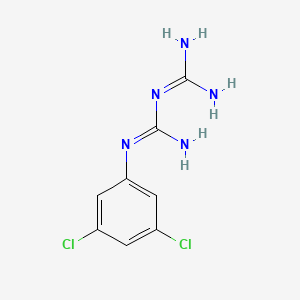




![Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-](/img/structure/B1296646.png)
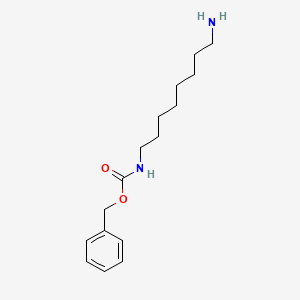
![2-[(4-Fluorophenyl)amino]acetohydrazide](/img/structure/B1296651.png)
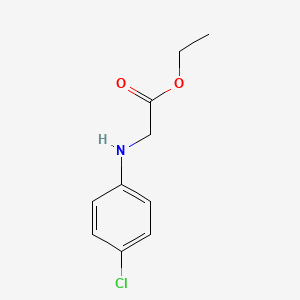

![2-[(3,4-Dimethylphenyl)amino]acetohydrazide](/img/structure/B1296654.png)

